molecular formula C5H7N B1213032 2-Butenenitrile, 2-methyl- CAS No. 4403-61-6

2-Butenenitrile, 2-methyl-

Cat. No.: B1213032
CAS No.: 4403-61-6
M. Wt: 81.12 g/mol
InChI Key: IHXNSHZBFXGOJM-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid that is slightly soluble in water and has a boiling point of approximately 122°C . This compound is used in various chemical processes and has applications in different fields of scientific research.

Mechanism of Action

Mode of Action

2-Butenenitrile, 2-methyl- is a nitrile compound. Nitriles are known to undergo various chemical reactions, including polymerization in the presence of metals and some metal compounds . They can also react with strong oxidizing acids, leading to violent reactions . In biological systems, nitriles can be hydrolyzed in both aqueous acid and base to give carboxylic acids . These reactions could potentially alter the function of the compound’s targets, leading to changes in the biological system.

Biochemical Pathways

Nitriles, such as 2-Butenenitrile, 2-methyl-, are known to be part of various metabolic pathways in bacteria . They can be hydrolyzed to carboxylic acids, a reaction that generates heat . This process could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that this compound is highly flammable and may be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its bioavailability in aqueous biological systems.

Result of Action

It is known that nitriles can cause a variety of effects in biological systems, depending on their specific targets and the nature of their interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Butenenitrile, 2-methyl-. For instance, this compound is known to be sensitive to prolonged exposure to air . It is also insoluble in water , which could impact its behavior in aqueous environments. Furthermore, it is highly flammable , which could affect its stability and safety in certain environments.

Biochemical Analysis

Biochemical Properties

2-Methyl-2-butenenitrile plays a crucial role in biochemical reactions, particularly in the hydrolysis of nitrile compounds. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is essential for the metabolism of nitrile compounds in various organisms . Additionally, 2-Methyl-2-butenenitrile can polymerize in the presence of metals and some metal compounds, indicating its reactivity and potential for forming complex biochemical structures .

Cellular Effects

2-Methyl-2-butenenitrile has significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that 2-Methyl-2-butenenitrile can cause genetic toxicity, affecting bacterial mutagenicity and potentially leading to mutations . This compound’s impact on cellular metabolism includes its role in the hydrolysis of nitriles, which is crucial for the detoxification and utilization of nitrile compounds in cells.

Molecular Mechanism

The molecular mechanism of 2-Methyl-2-butenenitrile involves its interaction with biomolecules, particularly enzymes like nitrilases. These enzymes catalyze the hydrolysis of 2-Methyl-2-butenenitrile to produce carboxylic acids and ammonia. This reaction is essential for the metabolism of nitrile compounds and involves the binding of 2-Methyl-2-butenenitrile to the active site of nitrilases, leading to the cleavage of the nitrile group . Additionally, 2-Methyl-2-butenenitrile can polymerize in the presence of metals, indicating its potential for forming complex biochemical structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-2-butenenitrile can change over time. This compound is sensitive to prolonged exposure to air, which can lead to its degradation . Studies have shown that 2-Methyl-2-butenenitrile can cause genetic toxicity over time, affecting bacterial mutagenicity and potentially leading to mutations . The stability and degradation of 2-Methyl-2-butenenitrile are crucial factors in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Methyl-2-butenenitrile vary with different dosages in animal models. At lower doses, this compound may have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that 2-Methyl-2-butenenitrile can cause acute toxicity when ingested, inhaled, or absorbed through the skin . The threshold effects and toxic doses of 2-Methyl-2-butenenitrile are essential considerations in its use and study in animal models.

Metabolic Pathways

2-Methyl-2-butenenitrile is involved in metabolic pathways that include the hydrolysis of nitrile compounds. Enzymes such as nitrilases catalyze the conversion of 2-Methyl-2-butenenitrile to carboxylic acids and ammonia, which are essential for the metabolism and detoxification of nitrile compounds . This compound’s role in metabolic pathways highlights its importance in biochemical reactions and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2-Methyl-2-butenenitrile within cells and tissues involve its interaction with transporters and binding proteins. This compound is insoluble in water and may require specific transport mechanisms to move within cells . The localization and accumulation of 2-Methyl-2-butenenitrile in cells are crucial factors in its biochemical effects and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenenitrile, 2-methyl- can be synthesized through the isomerization of alkene-nitrile mixed liquids. One method involves the direct isomerization of 2-methyl-3-butenenitrile to 2-methyl-2-butenenitrile using nickel (0) and phosphine complexes in a biphasic ionic liquid/organic solvent system . Another method involves the use of reverse phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .

Industrial Production Methods

Industrial production of 2-Butenenitrile, 2-methyl- typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Comparison with Similar Compounds

2-Butenenitrile, 2-methyl- can be compared with other similar compounds, such as:

The uniqueness of 2-Butenenitrile, 2-methyl- lies in its specific reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

2-methylbut-2-enenitrile
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InChI

InChI=1S/C5H7N/c1-3-5(2)4-6/h3H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IHXNSHZBFXGOJM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C#N
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Record name 2-METHYL-2-BUTENENITRILE
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DSSTOX Substance ID

DTXSID0025577
Record name 2-Methyl-2-butenenitrile
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Molecular Weight

81.12 g/mol
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Physical Description

2-methyl-2-butenenitrile is a clear amber liquid. (NTP, 1992)
Record name 2-METHYL-2-BUTENENITRILE
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Flash Point

less than 67 °F (NTP, 1992)
Record name 2-METHYL-2-BUTENENITRILE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-2-BUTENENITRILE
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Density

0.817 at 65.3 °F (NTP, 1992) - Less dense than water; will float
Record name 2-METHYL-2-BUTENENITRILE
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Vapor Pressure

74.3 mmHg at 75 °F ; 148.2 mmHg at 111 °F; 293.8 mmHg at 149 °F (NTP, 1992)
Record name 2-METHYL-2-BUTENENITRILE
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CAS No.

4403-61-6
Record name 2-METHYL-2-BUTENENITRILE
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Record name 2-Methyl-2-butenenitrile
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Record name 2-Methyl-2-butenenitrile
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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